molecular formula C20H18ClF2N3O2 B2936041 6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251683-28-9

6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No.: B2936041
CAS No.: 1251683-28-9
M. Wt: 405.83
InChI Key: BVCHQCHKSUIJBI-UHFFFAOYSA-N
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Description

The compound 6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one features a spirocyclic architecture that merges a piperidine ring with a quinazoline moiety. Key structural attributes include:

  • A 6'-chloro substitution on the quinazoline ring.
  • A 3,5-difluorobenzoyl group attached to the piperidine nitrogen.
  • A 1'-methyl group and a 4'-one functional group in the dihydroquinazoline system.

Properties

IUPAC Name

6-chloro-1'-(3,5-difluorobenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N3O2/c1-25-17-3-2-13(21)10-16(17)18(27)24-20(25)4-6-26(7-5-20)19(28)12-8-14(22)11-15(23)9-12/h2-3,8-11H,4-7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCHQCHKSUIJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6'-Chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one is a synthetic compound with potential biological activity. Its unique structure, characterized by a spiro framework and halogenated benzoyl moiety, suggests possible interactions with various biological targets. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C20H18ClF2N3O2
  • Molecular Weight : 405.83 g/mol
  • CAS Number : 1251683-28-9

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Viral Inhibition : It has been suggested that the compound can inhibit the entry of certain viruses by affecting the glycoprotein interface crucial for viral fusion. For instance, it has been noted to block pH-dependent viral fusion in Lassa mammarenavirus (LASV) by targeting the SSP–GP2 subunit interface of the LASV glycoprotein.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The spiro-piperidine structure may contribute to this activity by interfering with cellular signaling pathways involved in proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • Cytotoxicity Assays : A study evaluating the cytotoxic effects of similar quinazoline derivatives demonstrated significant inhibition of cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations. These findings suggest that structural modifications, such as those present in 6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl derivatives, could enhance potency against malignancies.
  • Mechanistic Studies : Another investigation focused on the mechanism of action revealed that derivatives could induce apoptosis in cancer cells via the intrinsic pathway, leading to caspase activation and mitochondrial dysfunction. This pathway is crucial for therapeutic strategies targeting cancer cells selectively.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Viral InhibitionBlocks LASV entry
Antitumor ActivityCytotoxicity in HeLa and MCF-7 cellsPreliminary Study
Apoptosis InductionInduces caspase activationMechanistic Study

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Chemical similarity can be quantified using methods like Tanimoto coefficients (for binary fingerprint comparisons) or graph-based subgraph isomorphism (for 2D structural overlap) . For example:

  • Halogenated substituents : The 3,5-difluorobenzoyl and 6'-chloro groups in the target compound are analogous to halogenated motifs in fipronil (2,6-dichloro-4-trifluoromethylphenyl) and ethiprole (2,6-dichloro-4-trifluoromethylphenyl with ethylsulfinyl), which are critical for pesticidal activity .
  • Spirocyclic cores : The spiro[piperidine-4,2'-quinazoline] system shares topological complexity with spiro[1,3-dioxane-2,3'-indole] derivatives (e.g., 5'-(2-chlorobenzyl)-1'-(3,4-difluorophenyl)spiro compound), though their biological targets may differ due to heterocyclic variations .

Key Comparative Data

The table below highlights structural and functional contrasts with analogous compounds from the evidence:

Compound Name Core Structure Key Substituents Potential Application Reference
Target Compound Spiro[piperidine-4,2'-quinazoline] 6'-Cl, 3,5-F₂-benzoyl, 1'-Me Undocumented N/A
Fipronil Pyrazole 2,6-Cl₂, 4-CF₃, sulfinyl Pesticide
Ethiprole Pyrazole 2,6-Cl₂, 4-CF₃, ethylsulfinyl Pesticide
5'-(2-Cl-benzyl)spiro[1,3-dioxane-2,3'-indole] Spiro[1,3-dioxane-2,3'-indole] 2-Cl-benzyl, 3,4-F₂-phenyl Undocumented

Functional Implications

  • Bioactivity : Halogenated aromatic groups (e.g., 3,5-difluorobenzoyl) are common in bioactive molecules due to enhanced lipophilicity and target binding. Fipronil’s efficacy against insects, for instance, relies on its trifluoromethylpyrazole design .
  • Spirocyclic Complexity : Spiro systems impose conformational constraints that can improve selectivity. However, the target compound’s piperidine-quinazoline core may engage different biological pathways compared to indole- or pyrazole-based analogs .

Notes

Limitations of Evidence : Direct data on the target compound’s synthesis, activity, or exact similarity metrics are absent in the provided sources. Comparisons are inferred from structural analogs and chemoinformatics principles.

Methodological Considerations : Tanimoto coefficients and graph-based comparisons are widely accepted but require precise structural data for accurate results .

Potential Applications: The compound’s halogenation and spirocyclic design align with motifs seen in agrochemicals (e.g., fipronil) and pharmaceuticals, though experimental validation is needed.

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